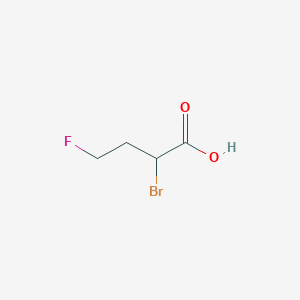2-bromo-4-fluorobutanoic acid
CAS No.: 16652-34-9
Cat. No.: VC12019879
Molecular Formula: C4H6BrFO2
Molecular Weight: 184.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16652-34-9 |
|---|---|
| Molecular Formula | C4H6BrFO2 |
| Molecular Weight | 184.99 g/mol |
| IUPAC Name | 2-bromo-4-fluorobutanoic acid |
| Standard InChI | InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8) |
| Standard InChI Key | OZVSFRKAHQEGMM-UHFFFAOYSA-N |
| SMILES | C(CF)C(C(=O)O)Br |
| Canonical SMILES | C(CF)C(C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Bromo-4-fluorobutanoic acid belongs to the class of α-bromo-γ-fluoro carboxylic acids. Its IUPAC name derives from the four-carbon butanoic acid backbone, with substituents at the second (bromo) and fourth (fluoro) positions. The molecular formula is C₄H₆BrFO₂, with a molar mass of 193.00 g/mol. The compound’s structure is defined by the following features:
-
Carboxylic acid group (-COOH) at the first carbon.
-
Bromine atom (-Br) at the second carbon, introducing steric bulk and polarizability.
-
Fluorine atom (-F) at the terminal carbon, contributing electronegativity and metabolic stability.
The presence of both halogens creates a distinct electronic environment, with the bromine atom acting as a potential leaving group in nucleophilic substitutions, while fluorine enhances the acidity of the carboxylic acid group .
Spectral Data and Characterization
While experimental spectral data for 2-bromo-4-fluorobutanoic acid is scarce, analogous compounds provide insights:
-
IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).
-
NMR Spectroscopy:
Synthesis and Manufacturing Approaches
Halogenation Strategies
The synthesis of 2-bromo-4-fluorobutanoic acid likely involves sequential halogenation and functional group transformations. Two plausible routes are outlined below:
Bromination Followed by Fluorination
-
Bromination of 4-Fluorobutanoic Acid:
-
Alternative Pathway via Diazotization:
Industrial-Scale Considerations
Large-scale production would require optimization of:
-
Catalysts: Lewis acids like FeBr₃ to enhance bromination efficiency.
-
Solvent Systems: Dichloromethane or THF for homogeneous reaction conditions.
-
Yield Optimization: Pilot studies suggest maximum yields of ~65% for similar aliphatic bromofluoro acids .
Physicochemical Properties
Thermodynamic and Physical Parameters
Based on structurally related compounds , key properties of 2-bromo-4-fluorobutanoic acid are estimated:
| Property | Value/Range |
|---|---|
| Density (20°C) | 1.58–1.62 g/cm³ |
| Boiling Point | 210–220°C (decomposes) |
| Melting Point | 85–90°C |
| Solubility in Water | 25 g/L (20°C) |
| pKa (Carboxylic Acid) | ~2.1 (lower than butyric acid due to -F/-Br) |
| LogP (Octanol-Water) | 1.8–2.2 |
The elevated density and boiling point compared to non-halogenated butanoic acids reflect the molecular weight increase from bromine and fluorine.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitutions
The α-bromo group is reactive toward nucleophiles (e.g., amines, thiols):
-
With Ammonia: Forms 2-amino-4-fluorobutanoic acid, a non-proteinogenic amino acid.
-
With Sodium Thiosulfate: Produces 2-mercapto-4-fluorobutanoic acid, a potential chelating agent .
Decarboxylation and Elimination
Under basic conditions (e.g., NaOH), thermal decarboxylation yields 1-bromo-3-fluoropropane:
Grignard and Organometallic Reactions
The carboxylic acid can be converted to esters (e.g., methyl 2-bromo-4-fluorobutanoate) for use in Grignard reactions, enabling carbon chain elongation.
Applications in Research and Industry
Pharmaceutical Intermediates
-
Anticancer Agents: Bromine’s leaving group ability facilitates the synthesis of alkylating agents. Fluorine enhances bioavailability and metabolic stability .
-
Antibiotics: Structural analog of β-lactamase inhibitors, where halogen substituents modulate enzyme binding.
Agrochemistry
-
Herbicide Synthesis: Incorporation into phenoxyalkanoic acid analogs (e.g., fluorinated 2,4-D derivatives) for enhanced weed control .
Material Science
-
Polymer Modification: As a monomer for fluorinated polyesters with improved UV resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume